
アバガセスタット
概要
説明
この化合物は、脳にアミロイド斑を形成する原因となるAβペプチドの産生を抑制することで、アルツハイマー病の治療の可能性について主に研究されています。 .
製法
アバガセスタットの合成には、中間体の調製とその後の反応により最終生成物を得るなど、いくつかの工程が含まれます。合成経路には通常、アリールスルホンアミド化学が用いられ、温度、溶媒、触媒などの特定の反応条件を慎重に制御することで、目的の生成物を得ます。 . 工業生産方法では、これらの反応をスケールアップする必要がある一方、化合物の純度と収率を維持する必要があります。 .
科学的研究の応用
Phase 1 Studies
Initial phase 1 studies assessed the safety and pharmacokinetics of avagacestat in healthy volunteers. Doses ranged from 0.3 mg to 800 mg, with results indicating that avagacestat was well tolerated at single doses up to 800 mg. The pharmacokinetic profile showed rapid absorption and a biphasic decline in plasma concentration .
Phase 2 Studies
Subsequent phase 2 trials focused on patients with mild to moderate Alzheimer’s disease. A notable study randomized 209 participants to receive daily doses of avagacestat (25, 50, 100, or 125 mg) or placebo over a 24-week period . Key findings included:
- Safety and Tolerability : The lower doses (25 mg and 50 mg) were generally well tolerated with low discontinuation rates (19.6% for 50 mg). However, higher doses (100 mg and 125 mg) were poorly tolerated, leading to trends for cognitive decline .
- Adverse Events : Common adverse events included gastrointestinal issues and nonmelanoma skin cancer. Serious adverse events were more frequent in the treatment group compared to placebo .
Pharmacodynamics
Avagacestat's mechanism involves selective inhibition of Aβ production while minimizing effects on Notch signaling. This selectivity is crucial as Notch signaling is vital for various cellular functions, including neuronal health. Biomarker analyses indicated dose-dependent reductions in Aβ levels in cerebrospinal fluid, although these changes did not correlate with cognitive improvements .
Study on Prodromal Alzheimer Disease
A study focused on individuals with prodromal Alzheimer’s disease revealed that while avagacestat effectively reduced Aβ levels, it did not demonstrate significant efficacy in improving cognitive outcomes compared to placebo. Participants receiving avagacestat exhibited greater clinical progression to dementia and brain atrophy than those on placebo .
Summary of Findings
Study Phase | Participants | Doses | Key Findings |
---|---|---|---|
Phase 1 | Healthy Volunteers | Up to 800 mg | Well tolerated; rapid absorption |
Phase 2 | Mild to Moderate AD Patients | 25, 50, 100, 125 mg | Lower doses tolerated; higher doses linked to cognitive decline |
Prodromal AD Study | At-risk Individuals | Variable | Reduced Aβ but no cognitive improvement; increased progression rates |
作用機序
生化学分析
Biochemical Properties
Avagacestat interacts with the γ-secretase complex, which is composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . Avagacestat binds to the presenilin1 (PS1) subunit of the γ-secretase complex .
Cellular Effects
Avagacestat influences cell function by reducing the production of Aβ peptides . This can impact cell signaling pathways and gene expression related to Alzheimer’s Disease. It should be noted that avagacestat has been associated with increases in nonmelanoma skin cancer and nonprogressive, reversible renal tubule effects .
Molecular Mechanism
Avagacestat exerts its effects at the molecular level by inhibiting the γ-secretase complex, thereby reducing the production of Aβ peptides . It binds to the PS1 subunit of the γ-secretase complex, potentially affecting the alignment of catalytic aspartate residues .
Temporal Effects in Laboratory Settings
Over time, avagacestat has been observed to reduce steady-state trough concentrations of CSF Aβ 1–38, Aβ 1–40, and Aβ 1–42 in a dose-dependent fashion over 28 days of daily dosing .
Dosage Effects in Animal Models
In animal models, doses of avagacestat greater than 50 mg/day have been observed to reduce Aβ levels, with no signs of potential Notch-related dose-limiting toxicities .
Metabolic Pathways
Its primary action is the inhibition of the γ-secretase complex, which plays a role in the amyloidogenic pathway of amyloid precursor protein (APP) processing .
Transport and Distribution
It is known to be rapidly absorbed and reaches a steady-state concentration by day 10 of daily dosing .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cellular membrane where the γ-secretase complex resides .
準備方法
The synthesis of Avagacestat involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of arylsulfonamide chemistry, where specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained .
化学反応の分析
アバガセスタットは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物の酸素の付加または水素の除去を含む。
還元: この反応は、化合物の水素の付加または酸素の除去を含む。
置換: この反応は、化合物の原子または原子団を別の原子または原子団に置き換える。
これらの反応で用いられる一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 . これらの反応で生成される主な生成物は、使用した特定の条件と試薬によって異なります。 .
科学研究への応用
類似化合物との比較
生物活性
Avagacestat, also known as BMS-708163, is a potent oral γ-secretase inhibitor primarily designed for the selective inhibition of amyloid-beta (Aβ) synthesis, which is crucial in the pathogenesis of Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic role in managing AD by targeting Aβ production while minimizing effects on Notch signaling.
- Chemical Name : (2 R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide
- Purity : ≥98%
- IC50 for Aβ40 : 0.3 nM
- Selectivity : >137-fold for Aβ precursor protein (APP) processing over Notch .
Avagacestat selectively inhibits γ-secretase, an enzyme complex involved in the cleavage of APP, leading to reduced production of Aβ peptides. This selectivity is crucial as it aims to mitigate the adverse effects associated with Notch signaling disruption, which can lead to gastrointestinal and dermatologic side effects.
In Vitro and In Vivo Studies
- In Vitro Findings :
-
In Vivo Pharmacokinetics :
- Phase 1 studies showed that avagacestat could effectively lower Aβ40 and Aβ42 levels at tolerable doses in patients with mild to moderate AD .
- A translational pharmacology model suggested that brain Aβ42 inhibition could exceed that in cerebrospinal fluid (CSF), highlighting its efficacy in targeting central nervous system pathology .
Phase 2 Studies
A pivotal phase 2 study evaluated the safety and tolerability of avagacestat across multiple dosing regimens. The findings are summarized below:
Dose (mg) | Discontinuation Rate (%) | Common Adverse Events | Cognitive Effects |
---|---|---|---|
25 | Comparable to placebo | None significant | Stable |
50 | Comparable to placebo | None significant | Stable |
100 | Higher than placebo | Gastrointestinal issues | Cognitive worsening |
125 | Highest | Gastrointestinal issues, skin cancer | Cognitive worsening |
- At doses of 25 mg and 50 mg, avagacestat was well tolerated with low discontinuation rates (19.6% at 50 mg). However, higher doses (100 mg and 125 mg) led to increased adverse events, particularly gastrointestinal issues and reversible renal effects .
- Notably, cognitive decline was observed at higher doses, suggesting a dose-dependent relationship between avagacestat administration and cognitive outcomes .
Case Studies
Several case studies have further illustrated the biological activity of avagacestat:
- Case Study on Mild Cognitive Impairment (MCI) :
- Long-term Observational Cohort :
特性
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOPVUAMONVLA-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150811 | |
Record name | Avagacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-66-2 | |
Record name | Avagacestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avagacestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avagacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVAGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。